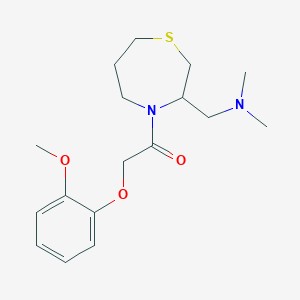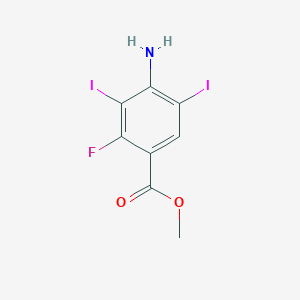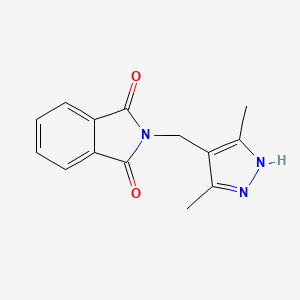![molecular formula C19H15F3N2O3 B2836905 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 868223-61-4](/img/structure/B2836905.png)
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound belongs to the class of isoquinoline derivatives and has been found to be effective in targeting various signaling pathways involved in cancer progression.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Karmakar, A., Sarma, R., & Baruah, J. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with various acids and the resulting formations. They found that these compounds could form crystalline salts and host-guest complexes with enhanced fluorescence properties. This research highlights the potential of isoquinoline derivatives in developing novel materials with specific fluorescence characteristics (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Antimalarial Activity
Werbel, L. M. et al. (1986) synthesized a series of compounds including isoquinoline derivatives and evaluated their antimalarial activity. They found a correlation between the structural properties of these compounds and their effectiveness against malaria, demonstrating the potential of isoquinoline derivatives in antimalarial drug development (Werbel, L. M. et al., 1986).
Antitumor Activity
Ambros, R., Angerer, S., & Wiegrebe, W. (1988) explored the synthesis of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, testing them for cytostatic activity. They discovered that certain derivatives showed significant inhibition of cell proliferation, indicating their potential use in cancer therapy (Ambros, R., Angerer, S., & Wiegrebe, W., 1988).
Synthesis Techniques
Píša, O. & Rádl, S. (2016) described the synthesis of 4-quinolones, a related group, highlighting the cyclization process and its significance in creating a wide range of compounds. This research provides valuable insights into the synthesis methods that could be applied to isoquinoline derivatives (Píša, O. & Rádl, S., 2016).
Analgesic and Anti-inflammatory Activities
Alagarsamy, V. et al. (2015) synthesized novel quinazolinyl acetamides, including isoquinoline derivatives, and evaluated their analgesic and anti-inflammatory activities. They found that some compounds exhibited potent activities, suggesting the therapeutic potential of isoquinoline derivatives in treating pain and inflammation (Alagarsamy, V. et al., 2015).
Eigenschaften
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-16-4-2-3-15-14(16)9-10-24(18(15)26)11-17(25)23-13-7-5-12(6-8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQWSKCZSWWHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2836824.png)
![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2836826.png)
![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2836828.png)



![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2836837.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2836838.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2836841.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2836842.png)

![2-Cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2836844.png)
